Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene moiety could play a role in binding to specific sites, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.
Uniqueness
Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate is unique due to its combination of a thiophene moiety and a pyrrolidine ring, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-3-(thiophen-2-ylmethylamino)pyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-17(22)11-4-6-12(7-5-11)19-15(20)9-14(16(19)21)18-10-13-3-2-8-24-13/h2-8,14,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWWPCMSZEUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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